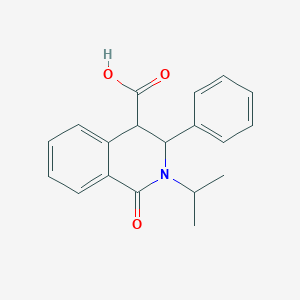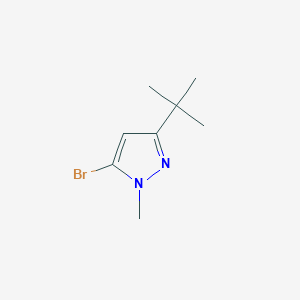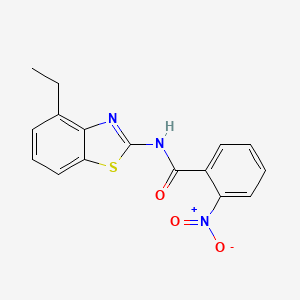![molecular formula C12H24N2O2 B2365205 t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate CAS No. 347186-41-8](/img/structure/B2365205.png)
t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate, also known as t-BAC, is a carbamate derivative of cyclohexanol with an aminomethyl group at the 3-position. It is a white crystalline solid with a melting point of 81-82 °C and a solubility of 0.2 mg/ml in water. It is a versatile synthetic reagent used in organic synthesis, and has a wide range of applications in research and industry.
Mecanismo De Acción
The mechanism of action of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is not well understood. However, it is believed to act as a nucleophile in the reaction, attacking the electrophilic center of the substrate molecule. This results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a wide range of effects on biological systems, including inhibition of enzyme activity, modulation of gene expression, and regulation of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is its versatility as a synthetic reagent. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that this compound is a toxic compound, and should be handled with caution.
Direcciones Futuras
The potential applications of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate are vast, and there are many areas of research that can be explored. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into its mechanism of action could lead to the development of new synthetic strategies. Finally, research into its potential toxicity and its effects on the environment could lead to the development of safer and more sustainable synthetic methods.
Métodos De Síntesis
The synthesis of t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is a two-step process. The first step involves the reaction of cyclohexanol with phosgene to form the chloroformate intermediate. The second step involves the reaction of the chloroformate intermediate with an amine to form the desired product.
Aplicaciones Científicas De Investigación
T-BAC is widely used in scientific research as a synthetic reagent. It is used in the synthesis of various compounds, including peptides, amides, and cyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate involves the reaction of t-Butyl carbamate with cis-3-aminomethylcyclohexylamine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "t-Butyl carbamate", "cis-3-aminomethylcyclohexylamine", "Suitable solvent", "Catalyst" ], "Reaction": [ "Add t-Butyl carbamate to a reaction flask", "Add cis-3-aminomethylcyclohexylamine to the reaction flask", "Add a suitable solvent to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum to obtain t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate" ] } | |
Número CAS |
347186-41-8 |
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 |
Clave InChI |
OJNXXJZVUYXMLE-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CN |
SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CN |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)CN |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)
![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)
![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)




![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

